
Tetrahydrofuran-2,2,5,5-d4
概要
説明
Tetrahydrofuran-2,2,5,5-d4 is a chemical compound with the molecular formula C4H8O . It is a member of oxolanes . The molecular weight of this compound is 128.120117 Da .
Synthesis Analysis
A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-2,2,5,5-d4 is available as a 2D Mol file or as a computed 3D SD file . There are also model molecular structures of tetrahydrofuran and its derivatives .
Chemical Reactions Analysis
Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the S N 2 mechanism . A large-scale production of biofuels and chemicals will require cost-effective, sustainable, and rapid deconstruction of woody biomass into its constituent sugars. A novel two-step liquefaction process for producing fermentable sugars from red oak using a mixture of tetrahydrofuran (THF), water, and dilute sulfuric acid has been introduced .
Physical And Chemical Properties Analysis
THF is a colorless, volatile liquid, carrying a faint, ethereal odor reminiscent of its chemical cousin, diethyl ether. The density of this liquid is approximately 0.89 g/cm³, and it has a relatively low boiling point for an organic solvent, around 66°C (151°F), which makes it easy to remove by evaporation in laboratory applications .
科学的研究の応用
Catalytic Oxidative Amination
Tetrahydrofuran is significant in organic chemistry, particularly in catalytic oxidative amination reactions. Zhang et al. (2017) developed a method using visible-light catalysis and molecular oxygen to activate the C(sp3)-H bond of tetrahydrofuran, providing a green route for N-substituted azoles (Zhang et al., 2017).
Environmental Impact and Enzyme Activity
Tetrahydrofuran's influence and fate in the environment, especially its effects on enzyme activities in activated sludge, are important research areas. Lv et al. (2008) found that tetrahydrofuran could inhibit dehydrogenase activity and affect other enzymes, providing insights into its environmental impact (Lv et al., 2008).
Cyclization of Homoallylic Alcohols
Vasconcelos et al. (2011) explored the synthesis of tetrahydrofuran derivatives through the cyclofunctionalization of homoallylic alcohols. This transformation involved different pathways and provided insights into tetrahydrofuran synthesis (Vasconcelos et al., 2011).
Role in Natural Products and Biological Activity
Tetrahydrofurans are vital in various natural products and synthetic compounds with biological activities. Pérez-Mayoral et al. (2010) discussed their industrial applications, including use in cosmetics, perfumes, and flavors (Pérez-Mayoral et al., 2010).
Organocatalytic Synthetic Methods
Grandjean and Nicewicz (2013) reported on the development of an organocatalytic method for constructing tetrahydrofurans using allylic alcohols and alkenes. This catalytic method enables the synthesis of tetrahydrofurans from common organic reagents (Grandjean & Nicewicz, 2013).
Synthesis of Complex Tetrahydrofurans
The synthesis of tetrahydrofurans, especially in complex structures, is a key area of research. Tikad et al. (2016) reviewed the synthetic approaches to construct tetrahydrofuran moieties, highlighting debenzylative cycloetherification reactions for their regio- and stereoselectivity (Tikad et al., 2016).
作用機序
Target of Action
Tetrahydrofuran-2,2,5,5-d4, also known as 2,2,5,5-tetradeuteriooxolane, is primarily used in the synthesis of functionalized tetrahydrofuran derivatives . The primary targets of this compound are the methyl groups of 2,5-dimethylfuran, which undergo a series of reactions to generate alkylated tetrahydrofuran .
Mode of Action
The compound interacts with its targets through a three-step strategy. This includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
Biochemical Pathways
The affected biochemical pathway involves the oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid . This conversion is achieved via a sustainable catalytic route using hydrotalcite-supported gold nanoparticle catalysts .
Result of Action
The result of the compound’s action is the generation of alkylated tetrahydrofuran . In addition, the oxidation of tetrahydrofuran-2,5-dimethanol leads to the production of tetrahydrofuran-2,5-dicarboxylic acid , a compound with potential application in the polymer industry .
Action Environment
The action of Tetrahydrofuran-2,2,5,5-d4 is influenced by several environmental factors. For instance, the performance of the catalyst used in the reaction is significantly influenced by the size of the gold nanoparticles and the basicity of the hydrotalcite supports . Additionally, product adsorption and deposition can contribute to a decrease in catalyst performance .
Safety and Hazards
As a highly flammable compound, THF presents a significant fire risk. Direct exposure to heat, sparks, or open flames must be avoided at all times. THF vapors can form explosive mixtures with air, emphasizing the necessity of proper ventilation when working with this solvent . Another critical safety consideration with THF is its tendency to form dangerous peroxides upon prolonged exposure to air. These peroxides can explode with shock, heat, or friction .
将来の方向性
An inherently non-peroxide forming ether solvent, 2,2,5,5-tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane), has been synthesized from readily available and potentially renewable feedstocks, and its solvation properties have been tested . This development could pave the way for safer and more sustainable practices in the chemical industry.
特性
IUPAC Name |
2,2,5,5-tetradeuteriooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURNTSHIVDZCO-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(O1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2,2,5,5-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



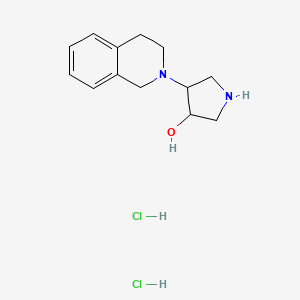
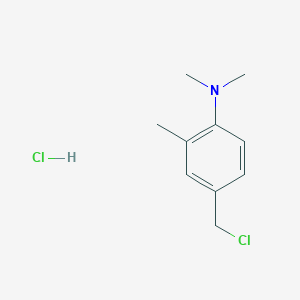
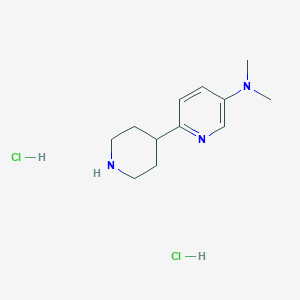
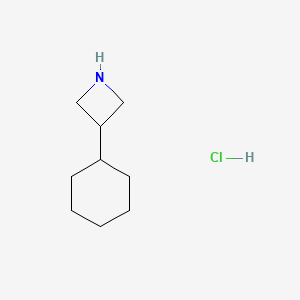
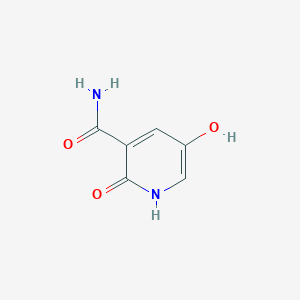


![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
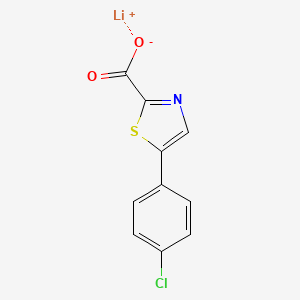
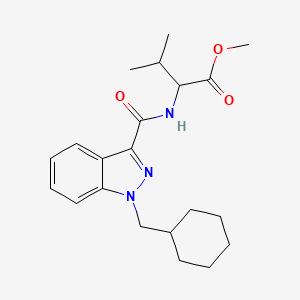


![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)